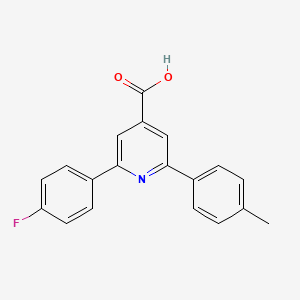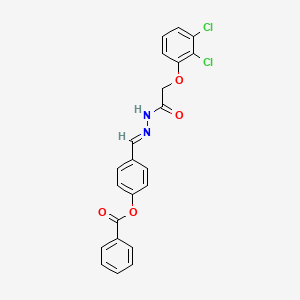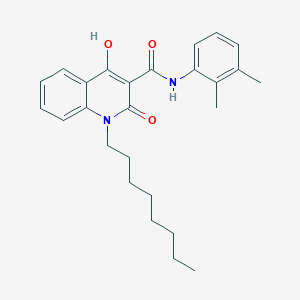![molecular formula C14H11ClN2O B12040738 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features an amino group at the 6-position and a chlorophenyl group at the 3-position, making it a unique derivative of benzo[b][1,4]oxazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenols with appropriate alkynones in the presence of a catalyst. For instance, the reaction of 2-aminophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired oxazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3-phenyl-2H-benzo[b][1,4]oxazine: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
6-Amino-3-(4-methylphenyl)-2H-benzo[b][1,4]oxazine: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
6-Amino-3-(4-nitrophenyl)-2H-benzo[b][1,4]oxazine: The nitro group introduces additional reactivity, particularly in redox reactions.
Uniqueness
The presence of the 4-chlorophenyl group in 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine imparts unique chemical and biological properties. This substituent can influence the compound’s electronic distribution, reactivity, and interaction with biological targets, making it distinct from other similar oxazine derivatives .
Eigenschaften
Molekularformel |
C14H11ClN2O |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2H-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C14H11ClN2O/c15-10-3-1-9(2-4-10)13-8-18-14-6-5-11(16)7-12(14)17-13/h1-7H,8,16H2 |
InChI-Schlüssel |
QFMYFMISTJYVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)




![isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12040684.png)



![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
